molecular formula C27H31N3O2S B2698192 3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide CAS No. 925079-36-3

3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2698192
CAS No.: 925079-36-3
M. Wt: 461.62
InChI Key: KHNBWUFJJMTDJK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine, a methoxymethyl group, a methyl group, a phenyl group, and a carboxamide group. It also contains a thieno[2,3-b]pyridine ring and a tricyclo[3.3.1.1~3,7~]decane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or forming a different ring structure. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amine and carboxamide groups could potentially participate in acid-base reactions, and the rings might undergo electrophilic aromatic substitution or other ring-modifying reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Reactivity
The compound belongs to a class of chemicals with significant potential in heterocyclic chemistry, often synthesized for their biological activity evaluation. For instance, derivatives of the thieno[2,3-b]pyridine framework have been synthesized for their anti-allergic and antiproliferative properties. Studies have explored various synthetic pathways to create structurally diverse compounds within this class, indicating a broad interest in their potential applications, particularly in pharmaceutical research. The research demonstrates the versatility of the thieno[2,3-b]pyridine skeleton in generating novel compounds with potentially useful biological activities (Kostenko et al., 2007), (van Rensburg et al., 2017).

Biological Activities and Applications
Several studies on derivatives of thieno[2,3-b]pyridine have reported a range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. These findings underscore the significance of this class of compounds in the development of new therapeutic agents. For instance, derivatives have been synthesized with notable anti-inflammatory and analgesic properties, suggesting their utility in developing new pain management and anti-inflammatory drugs. The breadth of biological activities exhibited by these compounds highlights their versatility and potential as a scaffold for drug development (Abu‐Hashem et al., 2020).

Chemical Reactivity and Derivative Synthesis
The reactivity of thieno[2,3-b]pyridine derivatives towards various chemical modifications provides a foundation for synthesizing a wide range of heterocyclic compounds. This adaptability is crucial for creating derivatives with enhanced biological activities or specific properties tailored to research or therapeutic needs. The ability to modify the thieno[2,3-b]pyridine core structure through reactions with different reagents allows for the exploration of novel compounds and enhances the understanding of structure-activity relationships within this chemical class (Kostenko et al., 2007).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action. If it’s a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2S/c1-15-7-19(14-32-2)22-23(28)24(33-26(22)29-15)25(31)30-21-5-3-20(4-6-21)27-11-16-8-17(12-27)10-18(9-16)13-27/h3-7,16-18H,8-14,28H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNBWUFJJMTDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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